molecular formula C7H10FN3 B8330308 5-Amino-2-(2-fluoroethylamino)pyridine

5-Amino-2-(2-fluoroethylamino)pyridine

Cat. No. B8330308
M. Wt: 155.17 g/mol
InChI Key: FAHPALRSXBIZRR-UHFFFAOYSA-N
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Patent
US05668157

Procedure details

A stirred mixture of the product from Step 1 (2.08 g, 0.0112 mol) and EtOH (25 ml), under nitrogen, was treated with stannous chloride dihydrate (12.6 g, 0.056 mol). The mixture was warmed at 75° C. for 30 minutes, cooled and mixed with ice water. This mixture was made alkaline (pH 8-9) with saturated NaHCO3 and extracted with EtOAc. The extract was concentrated to give the titled product which was used without further purification in Step 3.
Name
product
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
12.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][N:6]=1.C([O-])(O)=O.[Na+]>CCO>[NH2:11][C:8]1[CH:9]=[CH:10][C:5]([NH:4][CH2:3][CH2:2][F:1])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
product
Quantity
2.08 g
Type
reactant
Smiles
FCCNC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Step Two
Name
stannous chloride dihydrate
Quantity
12.6 g
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=NC1)NCCF

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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